molecular formula C7H16Cl2N2 B133414 3-Aminoquinuclidine dihydrochloride CAS No. 6530-09-2

3-Aminoquinuclidine dihydrochloride

Cat. No.: B133414
CAS No.: 6530-09-2
M. Wt: 162.66 g/mol
InChI Key: STZHBULOYDCZET-UHFFFAOYSA-N
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Description

3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2) is a bicyclic amine salt widely used as a synthetic intermediate in pharmaceutical and materials chemistry. Its molecular formula is C₇H₁₄N₂·2HCl, with a molecular weight of 199.12 g/mol . The compound exists as a white to pale-yellow crystalline solid, soluble in water, and stable under standard storage conditions (tightly sealed, cool, and dark environments) . It is incompatible with oxidizing agents due to the risk of generating toxic decomposition products like hydrogen chloride and nitrogen oxides .

This compound is pivotal in synthesizing derivatives such as 3-amidoquinuclidine quaternary ammonium compounds (for biological studies) and ionic polyureas (for CO₂ capture) . It also serves as a precursor to enantiopure organocatalysts and drug candidates like encenicline hydrochloride, a nicotinic receptor modulator .

Preparation Methods

Chiral Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride

D-Tartaric Acid Resolution

The most widely adopted method involves resolving racemic this compound using D-tartaric acid in methanol. In Example 1 of CN101613349A, 10 g of racemic substrate is dissolved in 150 mL methanol, cooled to 0–5°C, and treated with 6.9 g potassium carbonate to free the base . D-Tartaric acid (7.3 g) is added at 50°C, yielding 7.2 g of S-3-aminoquinuclidine-D-tartrate after filtration. Recrystallization in methanol at 50°C produces a solid with a melting point of 213–215°C and optical rotation [α]D20=35.0[α]_D^{20} = -35.0^\circ (c=1, H₂O) . This method achieves a 72% yield and >98% ee.

D-Camphorsulfonic Acid Resolution

Alternative resolution agents like D-camphorsulfonic acid offer higher solubility in ethanol. In Example 2, 10 g of racemic substrate is treated with 8.5 g sodium bicarbonate in ethanol, followed by 12.8 g D-camphorsulfonic acid at 30°C . The resulting S-3-aminoquinuclidine-D-camphorsulfonate (9.9 g) exhibits a melting point >300°C and [α]D20=49.5[α]_D^{20} = -49.5^\circ (c=1, H₂O). Recrystallization in ethanol at 30°C refines the product to >99% ee, though yields drop to 66% due to solvent losses .

L-Dibenzoyl Tartaric Acid Resolution

For enhanced stereoselectivity, L-dibenzoyl tartaric acid in isopropanol resolves the R-enantiomer. Example 3 combines 10 g substrate with 8.3 g sodium acetate in isopropanol, followed by 18.9 g L-dibenzoyl tartaric acid at 20°C . The product (14.0 g) shows [α]D25=+135[α]_D^{25} = +135^\circ (c=1, H₂O) and 179–181°C mp. This method achieves 85% yield but requires costlier reagents .

Industrial-Scale Synthesis

Optimized Chiral Resolution Protocol

CN101613349B discloses a scaled-up process using 5–15:1 solvent-to-substrate ratios (methanol preferred) and 1–3:1 base-to-substrate ratios (potassium carbonate or sodium bicarbonate) . Key steps include:

  • Base Treatment : Freeing 3-aminoquinuclidine from its dihydrochloride salt.

  • Chiral Acid Addition : Stirring with D-tartaric acid at 0–50°C for 1–5 hours.

  • Recrystallization : Dissolving the salt at 50–100°C and cooling to 0–30°C for crystallization.

  • HCl Salt Formation : Treating the free base with HCl gas in ethanol to precipitate this compound .

This method achieves 80–85% yield with <1% residual solvent content, meeting pharmacopeial standards .

Catalytic Hydrogenation of Precursors

Older routes, such as those in US5290938A1, involve synthesizing 3-aminoquinuclidine via NaBH₄ reduction of a quinuclidinone intermediate, followed by hydrogenolysis . However, this method suffers from low yields (50–60%) due to byproduct formation during high-pressure hydrogenation .

Comparative Analysis of Methods

Parameter D-Tartaric Acid D-Camphorsulfonic Acid L-Dibenzoyl Tartaric Acid Industrial Protocol
Yield72%66%85%80–85%
ee>98%>99%>99%>99%
SolventMethanolEthanolIsopropanolMethanol
Recrystallization Temp50°C30°C70°C50–100°C
CostLowModerateHighLow

Critical Process Considerations

Solvent Selection

Methanol optimizes solubility and recovery for D-tartaric acid resolution, while isopropanol reduces byproduct formation in dibenzoyl tartaric acid methods . Ethanol balances cost and efficiency for camphorsulfonic acid but requires longer crystallization times .

Base Optimization

Potassium carbonate outperforms sodium bicarbonate in methanol due to faster reaction kinetics (1–2 hours vs. 1.5–2 hours) . Tertiary amines like triethylamine are avoided due to side reactions with chiral acids .

Purity Control

Activated carbon treatment (5–10% w/w) in ethanol-water mixtures removes colored impurities, ensuring >99.5% HPLC purity . Residual solvent levels are controlled via vacuum distillation at 40–60°C .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinuclidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Neuroscience Research

3-Aminoquinuclidine dihydrochloride plays a crucial role in neuroscience, particularly in studying neurotransmitter systems. Its ability to influence acetylcholine receptors makes it valuable for understanding cognitive functions such as memory and learning.

  • Case Study : Research has demonstrated that this compound can modulate acetylcholine receptor activity, leading to potential therapeutic applications in treating cognitive disorders like Alzheimer's disease. Studies indicate that compounds derived from 3-aminoquinuclidine exhibit improved binding affinities for acetylcholine receptors, enhancing cognitive performance in animal models .

Pharmaceutical Development

The compound serves as a fundamental building block in synthesizing novel pharmaceuticals, especially those targeting neurological conditions.

  • Synthesis of Inhibitors : A study highlighted the conjugation of triterpenic acids with 3-aminoquinuclidine to create novel acetylcholinesterase inhibitors. These inhibitors demonstrated significant activity with IC50_{50} values as low as 0.43 µM, indicating their potential for developing new treatments for neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques.

  • Application in Quality Control : It aids in the quantification of related compounds within complex mixtures, ensuring accurate data collection during research and development processes. Its reliability in chromatographic methods enhances the quality control measures for pharmaceutical products .

Biochemical Assays

The compound is employed in various biochemical assays to evaluate enzyme activity and receptor binding.

  • Research Findings : Studies have shown that using this compound in receptor binding assays provides insights into biochemical pathways relevant to drug development. Its role as a ligand allows researchers to better understand receptor interactions and potential therapeutic targets .

Drug Formulation

This compound also contributes to drug formulation strategies aimed at improving solubility and bioavailability.

  • Enhanced Delivery Systems : Its unique chemical properties facilitate the formulation of medications that can effectively deliver active ingredients to target sites within the body, addressing common challenges associated with drug delivery systems .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Neuroscience ResearchModulates acetylcholine receptor activityEnhances cognitive performance in models
Pharmaceutical DevelopmentBuilding block for novel drug synthesisNew acetylcholinesterase inhibitors developed
Analytical ChemistryStandard reference material for chromatographic techniquesEnsures accurate quantification
Biochemical AssaysEvaluates enzyme activity and receptor interactionsInsights into drug-target interactions
Drug FormulationImproves solubility and bioavailability of medicationsEffective delivery systems

Mechanism of Action

Comparison with Similar Compounds

Structural and Enantiomeric Analogs

(R)- and (S)-3-Aminoquinuclidine Dihydrochloride

The enantiomers (R)-3-Aminoquinuclidine dihydrochloride (CAS 123536-14-1) and (S)-3-Aminoquinuclidine dihydrochloride (CAS 119904-90-4) share identical molecular formulas and weights but differ in stereochemistry. The (S)-enantiomer is specifically used in the synthesis of encenicline hydrochloride, a drug candidate for cognitive disorders , while the (R)-form has applications in asymmetric catalysis . Both enantiomers exhibit similar physical properties (e.g., melting points ~220°C) but distinct optical activities and biological interactions.

Property 3-Aminoquinuclidine Dihydrochloride (R)-Enantiomer (S)-Enantiomer
CAS Number 6530-09-2 123536-14-1 119904-90-4
Molecular Weight 199.12 g/mol 199.12 g/mol 199.12 g/mol
Melting Point 219–222°C 219–222°C 219–222°C
Key Applications Drug intermediates, CO₂ capture Catalysis Pharmaceuticals

1-Azabicyclo[2.2.2]octan-4-amine Dihydrochloride

This analog (CAS 18339-49-6) shares the bicyclic quinuclidine core but differs in amine position. It has a lower structural similarity score (0.80 vs. 1.00 for enantiomers) and is less explored in pharmaceutical contexts, highlighting the critical role of substituent placement in biological activity.

Other Dihydrochloride Salts

3-(Aminomethyl)pyrrolidine Dihydrochloride

With a pyrrolidine ring instead of quinuclidine (CAS 1432795-18-0), this compound has a smaller cyclic structure, altering its solubility and reactivity. It is used in peptide synthesis but lacks the rigid bicyclic framework of 3-aminoquinuclidine derivatives, which enhances receptor binding in neurological targets .

Amodiaquin Dihydrochloride Dihydrate

Amodiaquin (CAS 6398-98-7) is an antimalarial drug with a dihydrochloride salt form.

Hydrochloride vs. Dihydrochloride Salts

The distinction between hydrochloride (one HCl molecule) and dihydrochloride (two HCl molecules) salts is critical. Dihydrochloride salts generally exhibit higher water solubility and stability, making them preferable for pharmaceuticals requiring prolonged shelf lives . For example, this compound’s enhanced solubility facilitates its use in aqueous reaction systems .

Biological Activity

3-Aminoquinuclidine dihydrochloride (3-AQ) is an organic compound with notable biological activity, particularly in the realm of antimicrobial properties. This article explores its synthesis, biological effects, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a quaternary ammonium compound characterized by its unique bicyclic structure. The molecular formula is C7H14N22HCl\text{C}_7\text{H}_{14}\text{N}_2\cdot 2\text{HCl}, which indicates the presence of two hydrochloride groups that enhance its solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-AQ and its derivatives, particularly against various Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of selected derivatives against key bacterial strains:

CompoundBacterial StrainMIC (µM)
3-AminoquinuclidineStaphylococcus aureus (ATCC 25923)25
Listeria monocytogenes (ATCC 7644)31
Enterococcus faecalis (ATCC 29212)63
QNH₂-C₁₄Staphylococcus aureus (ATCC 25923)25
QNH₂-C₁₆Staphylococcus aureus (ATCC 25923)25

These findings indicate that compounds derived from 3-aminoquinuclidine exhibit significant antibacterial activity, particularly against resistant strains such as MRSA .

The mechanism through which 3-AQ exerts its antibacterial effects involves disrupting bacterial cell membranes. Studies have shown that the compound increases membrane permeability, leading to cell lysis. Flow cytometric analyses revealed that treatment with QNH₂-C₁₆ resulted in over 90% cell death in treated populations after four hours, indicating a rapid bactericidal effect .

Case Study: Efficacy Against Biofilms

A study investigated the efficacy of 3-amidoquinuclidine derivatives in inhibiting biofilm formation by Staphylococcus aureus. The results demonstrated that these compounds not only reduced biofilm biomass but also inhibited the initial adhesion of bacteria to surfaces, a critical step in biofilm development. The ability to suppress biofilm formation is particularly relevant for medical devices and chronic infections .

Case Study: Toxicity Assessment

In terms of safety, the toxicity profile of 3-AQ was assessed through various routes of administration. The intravenous LD50 in mice was determined to be approximately 180 mg/kg, indicating moderate toxicity. Skin contact can cause irritation, suggesting that while effective as an antimicrobial agent, careful handling is necessary to mitigate allergic reactions .

Research Findings and Future Directions

Research indicates that the structural features of quaternary ammonium compounds significantly influence their biological activity. For instance, the introduction of polar groups has been shown to enhance antibacterial efficacy while reducing toxicity . Future studies are expected to focus on optimizing the structure of 3-aminoquinuclidine derivatives to maximize their antimicrobial potential while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Aminoquinuclidine dihydrochloride in laboratory settings?

  • Methodological Answer : Due to its classification under acute toxicity (oral, dermal, inhalation Category 4; GHS signal: "Warning") , researchers must use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. Store the compound in a cool, dry, ventilated area away from oxidizers . Emergency procedures include rinsing affected skin/eyes with water for 15 minutes and seeking medical attention . Toxicity data gaps require assuming worst-case scenarios until validated studies are available .

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the bicyclic quinuclidine structure and stereochemistry (e.g., (R)- or (S)-enantiomers) . High-performance liquid chromatography (HPLC) with UV detection (285 nm, similar to octenidine dihydrochloride methods ) can assess purity (>98% recommended for synthesis intermediates) . Mass spectrometry (MS) validates molecular weight (199.12 g/mol) and detects chloride counterions .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : The compound is synthesized via catalytic hydrogenation of 3-quinuclidinone hydrochloride derivatives, followed by dihydrochloride salt formation . Optimization may involve adjusting reaction pH (6–8) and temperature (20–40°C) to minimize byproducts. Chiral resolution techniques (e.g., chiral column chromatography) are critical for isolating enantiopure forms .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties compared to the free base or hydrochloride?

  • Methodological Answer : The dihydrochloride form (2:1 HCl:base ratio ) enhances water solubility and stability, which is critical for in vitro assays. Researchers must account for counterion effects in solubility studies by comparing molar equivalents with monohydrochloride salts. Stability under varying pH (tested via accelerated degradation studies ) and hygroscopicity (monitored by dynamic vapor sorption) should be characterized to optimize storage conditions .

Q. What strategies address contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in acute toxicity classifications (e.g., Category 4 vs. unclassified ) necessitate in vitro assays (e.g., Ames test for mutagenicity ) and acute oral toxicity studies in rodent models (dose range: 100–1000 mg/kg) . Cross-validate findings with structurally related compounds (e.g., benzidine dihydrochloride analogs ). Document all testing conditions (vehicle, exposure time) to resolve data conflicts.

Q. How can researchers evaluate the compound’s chiral purity and its impact on biological activity?

  • Methodological Answer : Chiral purity (>99% enantiomeric excess) is assessed via polarimetry or chiral HPLC . For receptor-binding studies (e.g., serotonin 5-HT3 antagonists like Palonosetron ), compare (R)- and (S)-enantiomers in dose-response assays (IC50 values). Molecular docking simulations can predict stereospecific interactions with target proteins .

Q. Key Recommendations for Researchers

  • Prioritize chiral resolution to avoid confounding results in pharmacological studies .
  • Address toxicity data gaps with tiered testing (in vitro → in vivo) to establish safe handling guidelines .
  • Use dihydrochloride-specific analytical methods (e.g., ion-pair HPLC) to distinguish from monohydrochloride forms .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHBULOYDCZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6238-14-8 (Parent)
Record name Quinuclidine, 3-amino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6530-09-2
Record name Quinuclidine, 3-amino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-aminoquinuclidine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Aminoquinuclidine dihydrochloride
3-Aminoquinuclidine dihydrochloride
3-Aminoquinuclidine dihydrochloride
3-Aminoquinuclidine dihydrochloride
3-Aminoquinuclidine dihydrochloride
3-Aminoquinuclidine dihydrochloride

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